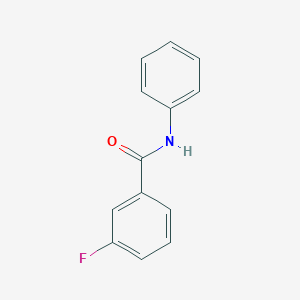

3-fluoro-N-phenylbenzamide

描述

准备方法

Synthetic Routes and Reaction Conditions

3-fluoro-N-phenylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 1-fluoro-3-iodobenzene with aniline in the presence of carbon monoxide . The reaction typically requires a palladium catalyst and is conducted under an inert atmosphere at elevated temperatures (around 100°C) and pressures . Another method involves the use of triethylamine in N,N-dimethylformamide as a solvent, with the reaction mixture heated to 100°C under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure efficient production while minimizing environmental impact.

化学反应分析

Electrophilic Aromatic Substitution

The N-phenyl ring undergoes regioselective bromination under palladium-catalyzed conditions.

Ortho-Bromination

Reagents:

Product: N-(2-Bromophenyl)-3-fluoro-N-phenylbenzamide .

Mechanism: Pd-mediated C–H activation directs bromination to the ortho position of the aniline ring.

Para-Bromination

Reagents:

Product: N-(4-Bromophenyl)-3-fluoro-N-phenylbenzamide .

Oxidation of the Amide Group

While direct oxidation of the amide is rare, TiF₄-catalyzed oxidative amidation has been reported for related benzamides, suggesting potential for functionalization .

Reduction of the Amide

Reagents:

- LiAlH₄ or NaBH₄ (for amide reduction to amine).

Product: 3-Fluoro-N-phenylbenzylamine (theoretical; not explicitly confirmed in cited sources).

Cross-Coupling Reactions

The compound’s aromatic fluorine can participate in Suzuki-Miyaura coupling if substituted with a halide (e.g., bromine via prior electrophilic substitution).

Example: Conditions:

Comparative Reactivity

Key Mechanistic Insights

- Fluorine’s Electronic Effects: The electron-withdrawing fluorine at the meta position deactivates the benzamide ring, directing electrophiles to the N-phenyl ring .

- Pd-Catalyzed C–H Activation: Bromination selectivity (ortho vs. para) depends on solvent and catalyst. TFA/TFAA favors ortho, while HFIP promotes para substitution .

科学研究应用

Medicinal Chemistry

3-Fluoro-N-phenylbenzamide has been studied for its potential therapeutic applications, particularly as a scaffold for developing new drugs. Notably:

- Antiprotozoal Activity : Research indicates that derivatives of N-phenylbenzamide, including this compound, exhibit significant activity against kinetoplastid parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds can disrupt DNA interactions critical for parasite survival, showing promise as novel antiprotozoal agents .

- Inhibition of Protein Interactions : The compound has been identified as a potential inhibitor of specific protein-DNA interactions. This characteristic is crucial for developing treatments targeting diseases linked to DNA-binding proteins .

Synthetic Applications

This compound serves as an essential building block in organic synthesis:

- Intermediate in Synthesis : It is utilized in synthesizing more complex organic molecules, particularly in creating other functionalized amides and heterocycles . The fluorine atom can enhance the lipophilicity and metabolic stability of the resulting compounds.

- Catalyzed Reactions : The compound has been involved in TiF4-catalyzed amidation reactions, demonstrating its utility in forming amide bonds from carboxylic acids and amines . This method highlights its significance in synthetic organic chemistry.

Biological Studies

In addition to its therapeutic potential, this compound is valuable in biological research:

- Enzyme Probes : It acts as a probe to study enzyme-substrate interactions, providing insights into the mechanisms of various biochemical pathways . Understanding these interactions can lead to advancements in drug design and discovery.

Case Studies and Research Findings

作用机制

The mechanism of action of 3-fluoro-N-phenylbenzamide involves its interaction with molecular targets such as enzymes and receptors. In the context of its anti-cancer properties, the compound inhibits specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with key signaling pathways that regulate cell growth and survival.

相似化合物的比较

Similar Compounds

N-phenylbenzamide: Lacks the fluorine atom, resulting in different chemical and biological properties.

3-chloro-N-phenylbenzamide: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.

3-bromo-N-phenylbenzamide:

Uniqueness

3-fluoro-N-phenylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.

生物活性

3-Fluoro-N-phenylbenzamide, also known as EVT-368830, is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into its biological activity, synthesis, and various studies that highlight its significance.

The molecular formula of this compound is with a molecular weight of approximately 219.22 g/mol. The compound features a planar conformation where the benzamide core and the phenyl ring are nearly coplanar. The presence of a fluorine atom at the 3-position of the benzoyl ring introduces polarity, which can enhance its interaction with biological targets.

Biological Activity Overview

This compound exhibits several notable biological activities, including:

- Antimicrobial Properties : It has shown potential as an antimicrobial agent, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory properties, suggesting applications in inflammatory disease management.

- Cytotoxicity : Research has indicated that modifications at the N-substituent position can significantly affect the cytotoxicity of this compound against various cancer cell lines .

The mechanism of action for this compound largely depends on its interaction with specific biological targets such as enzymes or receptors involved in metabolic pathways. The electronegative nature of the fluorine substituent can enhance binding affinity, potentially stabilizing interactions with target proteins.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

In vitro cytotoxicity tests were conducted on various cancer cell lines including HeLa and MCF-7. The IC50 values were measured to assess the potency of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 18 |

| L929 | 50 |

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity towards normal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with readily available benzoyl chloride and an appropriate amine.

- Fluorination : A fluorination step is incorporated to introduce the fluorine atom at the desired position.

- Purification : The product is purified using recrystallization or chromatography techniques.

Research into derivatives of this compound has indicated that structural modifications can lead to enhanced biological activities, particularly in targeting specific diseases .

属性

IUPAC Name |

3-fluoro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGITJSNRGHAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287641 | |

| Record name | 3-fluoro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-09-0 | |

| Record name | 1629-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-fluoro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。